Cas no 1263047-04-6 (Trt-D-Dap(Fmoc)-OH)

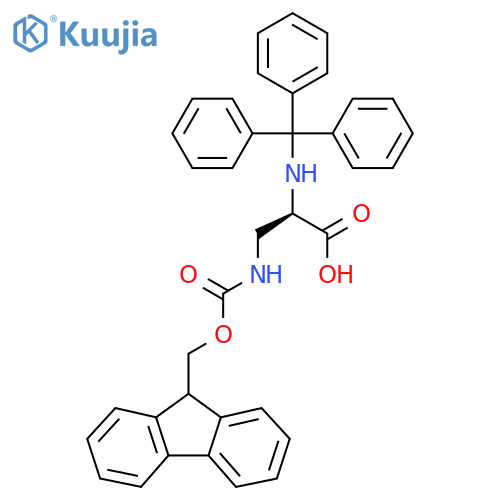

Trt-D-Dap(Fmoc)-OH structure

商品名:Trt-D-Dap(Fmoc)-OH

CAS番号:1263047-04-6

MF:C37H32N2O4

メガワット:568.660989761353

MDL:MFCD03788168

CID:2163468

PubChem ID:51341717

Trt-D-Dap(Fmoc)-OH 化学的及び物理的性質

名前と識別子

-

- Trt-d-dap(fmoc)-oh

- C37H32N2O4

- 7824AH

- N-alpha-Trityl-N-beta-(9-fluorenylmethoxycarbonyl)-D-alpha,beta-diaminopropionic acid

- (2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid

- CS-0338138

- MFCD03788168

- AKOS030214479

- N-alpha-Trityl-N-beta-(9-Fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid (Trt-D-Dap(Fmoc)-OH)

- 1263047-04-6

- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acid

- Trt-D-Dap(Fmoc)-OH

-

- MDL: MFCD03788168

- インチ: 1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)/t34-/m1/s1

- InChIKey: SUDPKNWTNWZJPY-UUWRZZSWSA-N

- ほほえんだ: O(C(NC[C@H](C(=O)O)NC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 568.23620751g/mol

- どういたいしつりょう: 568.23620751g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 43

- 回転可能化学結合数: 11

- 複雑さ: 839

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 87.7

じっけんとくせい

- 密度みつど: 1.247±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (3.1E-6 g/L) (25 ºC),

Trt-D-Dap(Fmoc)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB155491-250 mg |

N-alpha-Trityl-N-beta-(9-Fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid; . |

1263047-04-6 | 250MG |

€198.40 | 2022-06-11 | ||

| abcr | AB155491-1 g |

N-alpha-Trityl-N-beta-(9-Fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid; . |

1263047-04-6 | 1g |

€348.80 | 2022-06-11 | ||

| abcr | AB155491-1g |

N-alpha-Trityl-N-beta-(9-Fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid (Trt-D-Dap(Fmoc)-OH); . |

1263047-04-6 | 1g |

€455.10 | 2024-04-20 | ||

| abcr | AB155491-100mg |

N-alpha-Trityl-N-beta-(9-Fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid (Trt-D-Dap(Fmoc)-OH); . |

1263047-04-6 | 100mg |

€145.00 | 2023-09-16 | ||

| abcr | AB155491-250mg |

N-alpha-Trityl-N-beta-(9-Fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid (Trt-D-Dap(Fmoc)-OH); . |

1263047-04-6 | 250mg |

€248.90 | 2023-09-16 | ||

| 1PlusChem | 1P009CHO-1g |

Trt-D-Dap(Fmoc)-OH |

1263047-04-6 | ≥ 99% (HPLC) | 1g |

$268.00 | 2025-02-24 | |

| A2B Chem LLC | AE35292-100mg |

Trt-d-dap(fmoc)-oh |

1263047-04-6 | ≥ 99% (HPLC) | 100mg |

$77.00 | 2024-04-20 | |

| 1PlusChem | 1P009CHO-250mg |

Trt-D-Dap(Fmoc)-OH |

1263047-04-6 | ≥ 99% (HPLC) | 250mg |

$139.00 | 2025-02-24 | |

| A2B Chem LLC | AE35292-5g |

Trt-d-dap(fmoc)-oh |

1263047-04-6 | ≥ 99% (HPLC) | 5g |

$1050.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1233920-250mg |

TRT-D-DAP(FMOC)-OH |

1263047-04-6 | 99% (HPLC) | 250mg |

$295 | 2025-02-24 |

Trt-D-Dap(Fmoc)-OH 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

1263047-04-6 (Trt-D-Dap(Fmoc)-OH) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1263047-04-6)Trt-D-Dap(Fmoc)-OH

清らかである:99%

はかる:1g

価格 ($):243.0